molecular formula C29H32O7 B13993520 2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol CAS No. 67965-10-0

2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol

Cat. No.: B13993520
CAS No.: 67965-10-0
M. Wt: 492.6 g/mol
InChI Key: ROLYREVEODSZNZ-UHFFFAOYSA-N
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Description

8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol is a complex organic compound featuring a bicyclic structure. This compound is part of the bicyclo[4.3.0]nonane family, which is known for its unique structural properties and significant stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core . Subsequent functionalization steps introduce the ethoxy, methyl, and trityloxymethyl groups under controlled conditions, often involving reagents like ethyl iodide, methyl lithium, and trityl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents like dichloromethane, tetrahydrofuran, and ethanol are commonly used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.3.0]nonane: A simpler analog without the additional functional groups.

    Trityloxymethyl derivatives: Compounds with similar trityloxymethyl groups but different core structures.

    Ethoxy and methyl-substituted bicyclic compounds: Molecules with similar substituents but varying bicyclic frameworks.

Uniqueness

8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol stands out due to its combination of functional groups and bicyclic structure, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

67965-10-0

Molecular Formula

C29H32O7

Molecular Weight

492.6 g/mol

IUPAC Name

2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol

InChI

InChI=1S/C29H32O7/c1-3-32-28(2)35-26-25(31)24(30)23(34-27(26)36-28)19-33-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30-31H,3,19H2,1-2H3

InChI Key

ROLYREVEODSZNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OC2C(C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)C

Origin of Product

United States

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